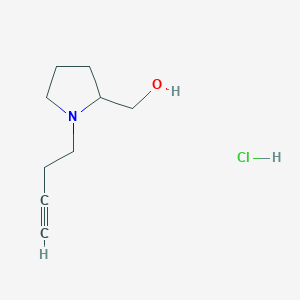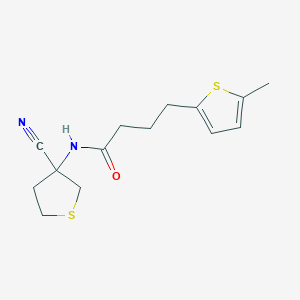![molecular formula C12H10N2O3 B2468759 Methyl-Chromeno[4,3-c]pyrazol-2(4H)-carboxylat CAS No. 866135-90-2](/img/structure/B2468759.png)
Methyl-Chromeno[4,3-c]pyrazol-2(4H)-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl chromeno[4,3-c]pyrazole-2(4H)-carboxylate” is a chemical compound. It is a structurally diverse and biologically relevant compound . The molecular formula of this compound is C12H10N2O3 .
Synthesis Analysis
The synthesis of pyrano[2,3-c]pyrazoles, which include “methyl chromeno[4,3-c]pyrazole-2(4H)-carboxylate”, has been carried out using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A clean and more economic protocol for the synthesis of these compounds has been carried out using bael fruit ash (BFA) as a non-conventional natural catalyst in aqueous condition at ambient temperature .
Chemical Reactions Analysis
The transformation of related compounds into pyrazolo[4’,3’:5,6]pyrano[4,3-c][1,2]diazepines implies the breaking of the double –C=N– bond to a single –C–N– to allow the location of the atoms in the proper place for cyclization . Several oxidation reaction conditions were tested for related compounds .
Wissenschaftliche Forschungsanwendungen
Grüne Synthese von Chromeno[2,3-c]pyrazolen und Bis-Pyrazolon-Derivaten
- Forscher haben eine umweltfreundliche, katalysatorfreie Synthesemethode unter Verwendung von magnetisiertem destilliertem Wasser (MDW) entwickelt. Unter optimalen Bedingungen erzielten sie hohe Ausbeuten (85–93 % für Chromeno[2,3-c]pyrazole und 85–95 % für Bis-Pyrazolon-Derivate). Dieser Ansatz ist kostengünstig, umweltfreundlich und minimiert Nebenreaktionen und Kontaminationen .
Heterogener Feststoff-Säure-Nanokatalysator
- Eine andere Studie schlug einen heterogenen Feststoff-Säure-Nanokatalysator für die Synthese verschiedener chemischer Verbindungen vor. Dieser Nanokatalysator könnte in verschiedenen Anwendungen nützlich sein .
Biologische und pharmakologische Aktivitäten
- Chromeno[2,3-c]pyrazole zeigen verschiedene biologische und pharmakologische Aktivitäten, darunter Antitumor-, Anti-HIV-, antibakterielle, antifungale und entzündungshemmende Wirkungen. Diese Verbindungen sind vielversprechende Kandidaten für die Medikamentenentwicklung .
Pyrazol-Derivate
- Pyrazol-Derivate, einschließlich derer, die von Chromeno[2,3-c]pyrazolen abgeleitet sind, besitzen eine Fülle an biologischen Aktivitäten. Beispiele sind antivirale, entzündungshemmende, Antidepressiva und Antikrebs-Eigenschaften .
Bis-Pyrazolon-Derivate
- Bis-Pyrazolon-Derivate sind wichtige Verbindungen mit vielfältigen Anwendungen. Sie zeigen gastrische Sekretions-stimulierende, entzündungshemmende, antimalarielle und fiebersenkende Wirkungen. Forscher haben verschiedene Synthesemethoden für diese Derivate untersucht, darunter katalysatorfreie Bedingungen in Wasser .
Duale α,β-C(sp2)–H-Funktionalisierung
- Eine kürzlich durchgeführte mehrkomponentige Kaskadenreaktion erreichte die duale α,β-C(sp2)–H-Funktionalisierung von o-Hydroxyphenylenaminonen, um C2,C3-disubstituierte Chromene zu konstruieren. Dieser innovative Ansatz ermöglicht die Bildung von vier neuen Bindungen und zwei Ringen in einem Topf .
Zukünftige Richtungen
The future directions in the research of “methyl chromeno[4,3-c]pyrazole-2(4H)-carboxylate” and related compounds include the development of green and efficient chemical processes or methodologies such as reaction in aqueous media, multi-component reactions (MCR), and reusable catalysts-performed reactions . These compounds have garnered significant attention owing to their diverse structural significance and biological activities .
Wirkmechanismus
Target of Action
Methyl chromeno[4,3-c]pyrazole-2(4H)-carboxylate, also known as methyl 2H,4H-chromeno[4,3-c]pyrazole-2-carboxylate, is a complex compound with potential biological activity. It’s worth noting that similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Mode of Action
Related compounds have shown significant inhibitory activity against cdk2/cyclin a2 . This suggests that methyl chromeno[4,3-c]pyrazole-2(4H)-carboxylate might interact with its targets in a similar manner, leading to changes in cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
Compounds with similar structures have been found to inhibit cdk2, a key regulator of the cell cycle . This suggests that methyl chromeno[4,3-c]pyrazole-2(4H)-carboxylate might affect pathways related to cell cycle regulation and apoptosis.
Result of Action
Related compounds have shown significant cytotoxic activities against various cell lines . This suggests that methyl chromeno[4,3-c]pyrazole-2(4H)-carboxylate might have similar effects, potentially leading to cell cycle arrest and induction of apoptosis .
Action Environment
It’s worth noting that the synthesis of similar compounds has been achieved using environmentally friendly methods . This suggests that the action of methyl chromeno[4,3-c]pyrazole-2(4H)-carboxylate might also be influenced by environmental conditions.
Eigenschaften
IUPAC Name |
methyl 4H-chromeno[4,3-c]pyrazole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-16-12(15)14-6-8-7-17-10-5-3-2-4-9(10)11(8)13-14/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKITUNCQRZZSFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1C=C2COC3=CC=CC=C3C2=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-dimethoxy-N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide](/img/structure/B2468683.png)
![3-[2-(4-Methoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2468684.png)
![2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide](/img/structure/B2468686.png)
![1H-indole-2,3-dione 3-{N-[3-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2468687.png)


![3-(3,5-dimethyl-4-propyl-1H-pyrazol-1-yl)-2-[(E)-2-(2-nitrophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B2468691.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2468693.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2468697.png)


